![molecular formula C8H21NO6P2 B10839866 [2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is a bisphosphonate compound known for its potential applications in various scientific fields. Bisphosphonates are a class of drugs that prevent the loss of bone density and are commonly used to treat osteoporosis and similar diseases. This particular compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
The synthesis of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid typically involves the reaction of hexylamine with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Scientific Research Applications
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its bisphosphonate structure, it is being investigated for its potential use in treating bone-related diseases and conditions such as osteoporosis.
Mechanism of Action
The mechanism of action of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing bone resorption. This mechanism is similar to other bisphosphonates, which are known to inhibit farnesyl diphosphate synthase, an enzyme crucial for the prenylation of small GTPase signaling proteins .
Comparison with Similar Compounds
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid can be compared to other bisphosphonates such as alendronate, risedronate, and zoledronate. While all these compounds share a common bisphosphonate backbone, 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is unique due to its hexylamine substituent, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
References
properties
Molecular Formula |
C8H21NO6P2 |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
[2-(hexylamino)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9-7-8(16(10,11)12)17(13,14)15/h8-9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
QDLXIUDMSHZYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




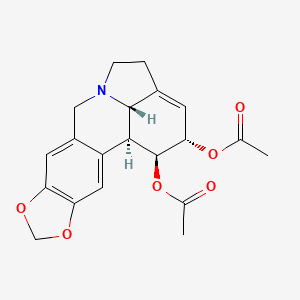
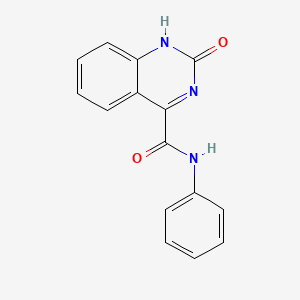

![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
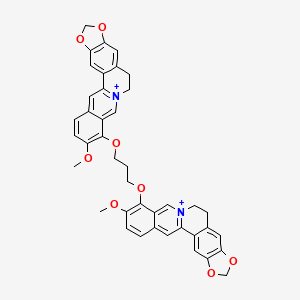
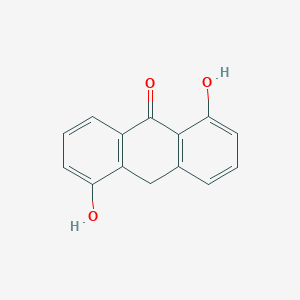
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
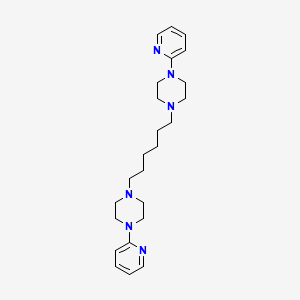
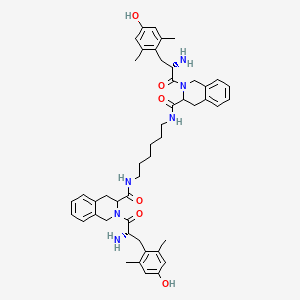
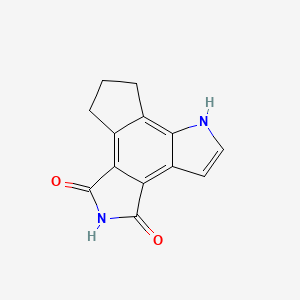
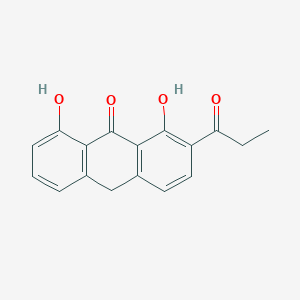
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)